Rhodomyrtone
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Overview
Description
Rhodomyrtone is a natural product found in Rhodomyrtus tomentosa with data available.
Scientific Research Applications
Antibacterial Properties : Rhodomyrtone has shown significant antibacterial activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It effectively inhibits the growth of bacteria and has been noted for its strong bactericidal activity (Limsuwan et al., 2009).
Antidepressant Effects : A study demonstrated that rhodomyrtone exhibits antidepressant effects in mice with chronic unpredictable mild stress-induced depression. This suggests its potential as a drug candidate for the treatment of stress-caused depression (Chai et al., 2018).
Anticancer Activity : Rhodomyrtone has been found to exert anticancer effects on human skin cancer cells by inducing apoptosis and inhibiting cell migration (Tayeh et al., 2018).
Mechanism of Action : Research has shown that rhodomyrtone causes membrane invaginations and fluidity increase, trapping a broad range of membrane proteins, and impairing cellular functions like the respiratory chain and ATP synthase complex (Saeloh et al., 2018).
Application in Acne Treatment : Rhodomyrtone was evaluated for its efficacy in the treatment of acne vulgaris, showing significant reduction in acne lesions and being comparable to clindamycin treatment (Wunnoo et al., 2021).
Antimicrobial Activity Against Caries : It was observed that rhodomyrtone suppresses acid production by Streptococcus mutans, suggesting its potential as an anticaries agent (Bach et al., 2019).
Anti-Metastatic Effect on Skin Cancer Cells : Rhodomyrtone inhibits cancer metastasis by reducing cell migration, adhesion, and invasion in skin cancer cells, suggesting it as a potential treatment for skin cancer (Tayeh et al., 2017).
Gene Transcriptional Response in MRSA : Rhodomyrtone impacts gene transcription in MRSA, affecting proteins essential to metabolic pathways, membrane function, and amino acid metabolism (Sianglum et al., 2012).
Early Effects on Membrane Integrity : Studies reveal early action of rhodomyrtone on membrane damage in MRSA, causing leakage of ATP and potassium ions and disruption of cytoplasmic membrane (Sianglum et al., 2018).
Antibacterial and Anti-Infective Effects : Rhodomyrtone displays both antibacterial and anti-infective activities, reducing amounts of enzymes associated with metabolic pathways and known virulence factors in S. pyogenes (Limsuwan et al., 2011).
properties
Molecular Formula |
C26H34O6 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(9R)-6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methylbutanoyl)-9-(2-methylpropyl)-9H-xanthene-1,3-dione |
InChI |
InChI=1S/C26H34O6/c1-12(2)9-14-18-17(11-16(28)20(21(18)29)15(27)10-13(3)4)32-23-19(14)22(30)25(5,6)24(31)26(23,7)8/h11-14,28-29H,9-10H2,1-8H3/t14-/m1/s1 |
InChI Key |
TYDBFNAOFZIICW-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1C2=C(C=C(C(=C2O)C(=O)CC(C)C)O)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C |
SMILES |
CC(C)CC1C2=C(C=C(C(=C2O)C(=O)CC(C)C)O)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C |
Canonical SMILES |
CC(C)CC1C2=C(C=C(C(=C2O)C(=O)CC(C)C)O)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C |
synonyms |
6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methyl-1-oxobutyl)-9-(2-methylpropyl)-4,9-dihydro-1H-xanthene-1,3(2H)-di-one rhodomyrtone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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